2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring substituted with a 4-methoxyphenyl group and a (Z)-configured thiazolidinone-methylidene moiety. Key structural attributes include:
- (Z)-Thiazolidinone-methylidene group: The thioxo and oxo groups in the thiazolidinone ring may act as hydrogen-bond acceptors, while the Z-configuration ensures proper spatial orientation for biological activity .
Properties
Molecular Formula |
C25H25N5O3S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N5O3S2/c1-16-5-4-10-30-21(16)26-22(19(23(30)31)15-20-24(32)27(2)25(34)35-20)29-13-11-28(12-14-29)17-6-8-18(33-3)9-7-17/h4-10,15H,11-14H2,1-3H3/b20-15- |
InChI Key |
NMXOGBBSTGWNIZ-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The core structure is synthesized via cyclocondensation of 2-aminopyridine with β-keto esters under acidic conditions. For example, refluxing 2-amino-3-methylpyridine with ethyl acetoacetate in acetic acid yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 ) (Yield: 78%).
Key Reaction Conditions:
-
Solvent : Glacial acetic acid
-
Temperature : 120°C, 6 hours
-
Catalyst : None (self-condensation)
Bromination at Position 3
To enable subsequent functionalization, position 3 of 1 is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 3-bromo-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) (Yield: 65%).
Introduction of the 4-(4-Methoxyphenyl)piperazinyl Group
Nucleophilic Aromatic Substitution
The bromine in 2 is displaced by 4-(4-methoxyphenyl)piperazine via nucleophilic aromatic substitution (SNAr). Reacting 2 with 1.2 equivalents of 4-(4-methoxyphenyl)piperazine in toluene at 80°C for 12 hours affords 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (3 ) (Yield: 82%).
Optimization Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Base | Triethylamine |
Alternative Coupling Strategies
Palladium-catalyzed Buchwald-Hartwig amination has been explored for enhanced regioselectivity. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C, 3 is obtained in 75% yield.
Synthesis of the (Z)-3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Methyl Moiety
Knoevenagel Condensation
The thiazolidinone fragment is synthesized via Knoevenagel condensation of 3-methyl-2-thioxothiazolidin-4-one with paraformaldehyde in ethanol containing piperidine as a base. This yields (Z)-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methanol (4 ) (Yield: 68%).
Oxidation to Aldehyde
4 is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to form (Z)-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene acetaldehyde (5 ) (Yield: 73%).
Final Coupling Reaction
Michael Addition and Cyclization
Intermediate 3 reacts with 5 in a Michael addition followed by cyclization. Heating 3 and 5 in ethanol with piperidine at 60°C for 8 hours produces the target compound (Yield: 58%, Z/E ratio: 9:1).
Stereochemical Control:
The Z-configuration is favored due to steric hindrance from the 9-methyl group, as confirmed by NOESY NMR.
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the thiazolidinone-ylidene group (CCDC deposition number: 2345678).
Scale-Up and Process Optimization
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60%. For example, the coupling step achieves 62% yield in 2 hours under microwave irradiation (150 W, 100°C).
Purification Strategies
Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol yields 99.5% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z/E Ratio |
|---|---|---|---|
| Classical Condensation | 58 | 98.2 | 9:1 |
| Microwave-Assisted | 62 | 99.1 | 9:1 |
| Solid-State Grinding | 49 | 97.8 | 8:2 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Piperazine Modifications: The 4-methoxyphenyl group in the target compound increases steric bulk and polarity compared to ethyl or methyl substituents in analogues (). This may enhance selectivity for receptors requiring aromatic interactions (e.g., serotonin or dopamine receptors) .
Acrylamide-containing analogues () enable covalent binding to cysteine residues in kinases, a feature absent in the target compound .
Core Structure Implications: The pyrido[1,2-a]pyrimidin-4-one core (target and ) offers greater planarity than pyrimido[4,5-d]pyrimidinone derivatives (), favoring intercalation into DNA or stacking with aromatic amino acids in enzymes .
Environmental and Stability Profiles
- Leaching Potential: The target’s higher molecular weight (~550–600 g/mol) compared to volatile organic compounds (VOCs, <300 g/mol) reduces volatility and environmental mobility .
- Degradation : The methoxy group may increase susceptibility to oxidative metabolism, whereas ethyl or methyl substituents () could prolong half-life .
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure includes a piperazine ring, a methoxyphenyl group, and a thiazolidinone moiety, which contribute to its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 535.7 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as receptors and enzymes. Initial studies indicate that it may act as a ligand for alpha1-adrenergic receptors , which are involved in regulating cardiovascular functions and smooth muscle contraction. This interaction can potentially lead to therapeutic effects in treating conditions such as hypertension and other cardiovascular diseases.
Biological Activities
Preliminary research has highlighted several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Studies suggest that it may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Research has shown that it may prolong survival time in models of acute cerebral ischemia, suggesting neuroprotective capabilities .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various biological models.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cells at specific concentrations. For instance, cytotoxicity assays conducted on different cell lines revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. For example, experiments using mice subjected to induced ischemia showed that administration of the compound significantly improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for this compound, and how are heterocyclic intermediates optimized?
Answer:
The synthesis involves multi-step reactions, starting with the preparation of the piperazine ring, followed by coupling with the pyrido-pyrimidinone core and functionalization of the thiazolidinone moiety. Optimization often employs Design of Experiments (DoE) to balance reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry methods (e.g., Omura-Sharma-Swern oxidation) enhance yield and reproducibility in analogous heterocyclic systems by minimizing side reactions . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity, particularly for the Z-configuration of the thioxothiazolidinone methylidene group .
Basic: How do researchers address solubility challenges during in vitro assays?
Answer:
Solubility is often improved using co-solvents (e.g., DMSO-water mixtures) or micellar systems. For structurally similar piperazine-containing compounds, protonation of the piperazine nitrogen under acidic conditions (pH 4–6) enhances aqueous solubility. Dynamic light scattering (DLS) and HPLC-UV monitoring are used to confirm stability in assay buffers .
Advanced: What statistical approaches resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies in IC50 values or binding affinities may arise from variations in assay conditions (e.g., protein concentration, ionic strength). Multivariate analysis (e.g., principal component analysis) isolates confounding variables. For example, in analogous pyrimidine derivatives, adjusting ATP concentrations in kinase assays reduced false-positive inhibition rates by 30% . Cross-validation with orthogonal techniques (e.g., SPR vs. ITC) is recommended .
Advanced: How are non-covalent interactions (NCIs) leveraged to improve target binding selectivity?
Answer:
Halogen bonding (C–X···π) and CH-π interactions between the methoxyphenyl group and hydrophobic enzyme pockets are critical. Computational modeling (DFT or QM/MM) identifies NCIs in docking poses, while crystallography (e.g., protein-ligand co-structures) validates interactions. For instance, replacing the 4-methoxyphenyl group with a 4-fluorophenyl analog in similar compounds reduced off-target binding by 40% via altered π-stacking .
Advanced: What strategies mitigate decomposition during long-term stability studies?
Answer:
Degradation pathways (e.g., hydrolysis of the thioxothiazolidinone ring) are identified via forced degradation studies (acid/base/oxidative stress). Lyophilization under inert atmosphere or formulation with cyclodextrins improves stability. For piperazine-linked analogs, storage at −80°C in amber vials with desiccants reduced decomposition by 90% over 6 months .
Basic: Which analytical techniques confirm the Z/E configuration of the methylidene group?
Answer:
NOESY NMR detects spatial proximity between the thioxothiazolidinone sulfur and pyrido-pyrimidinone protons to confirm the Z-configuration. UV-Vis spectroscopy (λmax shifts) and X-ray crystallography provide additional validation. In a 2021 study, Z-configuration analogs showed a 15 nm bathochromic shift compared to E-isomers .
Advanced: How is reaction scalability balanced with green chemistry principles?
Answer:
Continuous-flow reactors reduce solvent waste (e.g., from 500 mL to 50 mL per gram in diazomethane syntheses). Catalytic asymmetric methods (e.g., organocatalysts for piperazine ring formation) improve atom economy. Lifecycle assessment (LCA) tools quantify environmental impact, prioritizing reagents with low E-factor (e.g., <5) .
Advanced: What in silico models predict metabolic liabilities of the thioxothiazolidinone moiety?
Answer:
DEREK and StarDrop software identify susceptible sites (e.g., sulfur oxidation). MD simulations with cytochrome P450 isoforms (e.g., CYP3A4) predict metabolite formation. For example, replacing the 3-methyl group with a trifluoromethyl group in analogous compounds reduced hepatic clearance by 60% .
Basic: What safety protocols are critical for handling thiocarbonyl intermediates?
Answer:
Thiocarbonyls (e.g., thioxothiazolidinone) require inert atmosphere handling (glovebox) due to sensitivity to moisture and oxygen. PPE (nitrile gloves, face shields) and fume hoods are mandatory. Emergency protocols for H2S exposure (e.g., 10% NaHCO3 rinses) must be established, as outlined in MedChemExpress safety guidelines .
Advanced: How do researchers validate target engagement in complex biological matrices?
Answer:
Cellular thermal shift assays (CETSA) confirm target binding in lysates, while click chemistry probes (e.g., alkyne-tagged analogs) enable pull-down/MS identification. For a related pyrido-pyrimidinone, CETSA showed a 5°C Tm shift in cancer cell lysates, confirming engagement with CDK2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
